5'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone
Overview
Description
5’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the α-bromination of acetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, around 90°C, in the presence of acetic acid as a solvent .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available acetophenone derivatives. The process includes halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone core can participate in oxidation and reduction reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Pyridine hydrobromide perbromide in acetic acid.
Chlorination: Chlorine gas or other chlorinating agents.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.
Major Products Formed:
Substituted Acetophenones: Depending on the nucleophiles used in substitution reactions.
Coupled Products: Formation of biaryl compounds through coupling reactions.
Scientific Research Applications
5’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: Used in the development of pesticides and herbicides due to its halogenated structure.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its reactivity and ability to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
- 5-Bromo-2-fluorobenzotrifluoride
- 2-Chloro-5-bromobenzotrifluoride
- 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene
Comparison: 5’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone is unique due to the combination of bromine, chlorine, and trifluoromethyl groups attached to the acetophenone core. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its similar compounds .
Properties
IUPAC Name |
1-[5-bromo-3-chloro-2-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(10)3-7(11)8(6)9(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLYFPWTOMIUKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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